molecular formula C11H12F2O2 B1447020 3-Butoxy-2,6-difluorobenzaldehyde CAS No. 1706461-13-3

3-Butoxy-2,6-difluorobenzaldehyde

Cat. No. B1447020
M. Wt: 214.21 g/mol
InChI Key: CXTJKVXHNSIYFN-UHFFFAOYSA-N
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Description

3-Butoxy-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C11H12F2O2 . It has a molecular weight of 214.21 .


Molecular Structure Analysis

The InChI code for 3-Butoxy-2,6-difluorobenzaldehyde is 1S/C11H12F2O2/c1-2-3-6-15-10-5-4-9 (12)8 (7-14)11 (10)13/h4-5,7H,2-3,6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Studies

Aldehydes, including fluorinated benzaldehydes, play a crucial role in synthesizing compounds analyzed for their antioxidant properties. For example, methods like ORAC and DPPH assess the antioxidant capacity of complex samples, where specific aldehydes can serve as intermediates or reactants (Munteanu & Apetrei, 2021).

Flavor Compounds in Foods

Aldehydes, due to their potent aroma characteristics, are significant in food chemistry, where their synthesis and breakdown pathways are extensively studied for enhancing food flavors. Studies on branched aldehydes provide insights into controlling the formation of desired aldehyde levels in food products (Smit, Engels, & Smit, 2009).

Catalytic Oxidation and Environmental Applications

The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin, showcases the environmental and industrial significance of aldehydes in producing valuable chemicals from renewable resources. This process underscores the potential of aldehydes in sustainable chemistry and materials science (Tarabanko & Tarabanko, 2017).

Enzymatic Treatment of Organic Pollutants

Aldehydes are substrates in enzymatic reactions aimed at degrading or transforming organic pollutants. The interplay between specific aldehydes and enzymes like laccases or peroxidases highlights the biotechnological applications of aldehydes in environmental remediation and pollution control (Husain & Husain, 2007).

Safety And Hazards

The safety information for 3-Butoxy-2,6-difluorobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-butoxy-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTJKVXHNSIYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-2,6-difluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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